![molecular formula C14H10F3N3O2S B14142073 N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide typically involves the condensation of a carboxylic acid with an amine in the presence of a dehydrating agent. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures . The reaction proceeds through the formation of an intermediate amide, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can inhibit the activity of enzymes by binding to their active sites . Additionally, the thiophene ring can interact with various proteins, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds such as 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Trifluoromethyl compounds: Molecules like trifluoromethylsilane and sodium trifluoroacetate.
Uniqueness
N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide is unique due to its combination of a trifluoromethyl group, a thiophene ring, and a pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H10F3N3O2S |
|---|---|
Poids moléculaire |
341.31 g/mol |
Nom IUPAC |
N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)12(7-10(21)11-4-2-6-23-11)19-20-13(22)9-3-1-5-18-8-9/h1-6,8H,7H2,(H,20,22)/b19-12+ |
Clé InChI |
BBZOPDDWLKIKKE-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C(\CC(=O)C2=CC=CS2)/C(F)(F)F |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F |
Solubilité |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
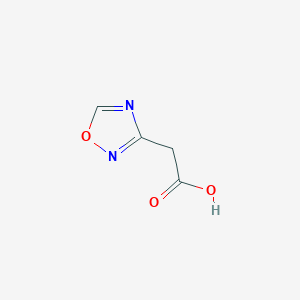
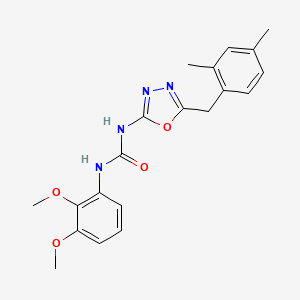
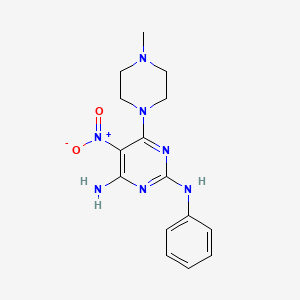
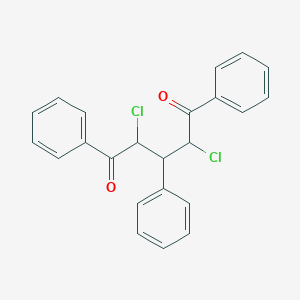
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
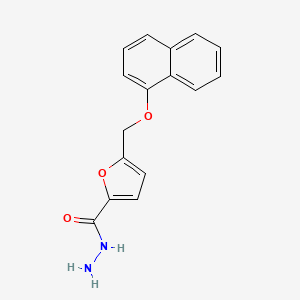
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)
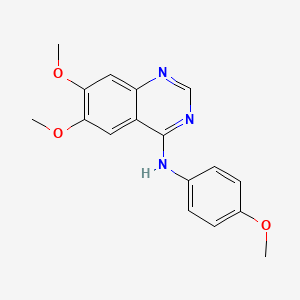
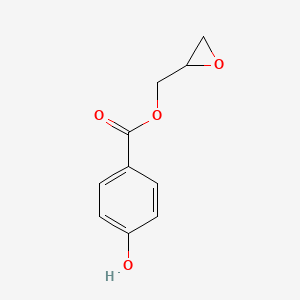
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
